2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide
Description
2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to an acetamide backbone and a 4-(2-phenylethynyl)phenyl substituent. The phenylethynyl moiety introduces rigidity and extended π-conjugation, which may enhance binding affinity to biological targets or influence material properties in polymer applications .
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO/c17-16(18,19)15(21)20-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECKKBALXGYZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoacetophenone and phenylacetylene.
Sonogashira Coupling: The first step involves a Sonogashira coupling reaction between 4-iodoacetophenone and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 4-(2-phenylethynyl)acetophenone intermediate.
Chlorination: The intermediate is then subjected to chlorination using trichloromethyl chloroformate (diphosgene) to introduce the trichloromethyl group, resulting in the formation of this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Immunomodulatory Effects : Research indicates that compounds with similar structures may exhibit immunomodulatory properties, making them potential candidates for therapeutic development in treating immune-related disorders.
- Antitumor Activity : The compound's structural analogs have shown promise as antitumor agents, particularly in targeting specific cancer pathways . The trichloroacetamide derivatives are often evaluated for their efficacy against various cancer cell lines.
-
Organic Synthesis :
- Building Block for Heterocycles : 2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide serves as a precursor in the synthesis of various heterocyclic compounds. Its alkyne and acetamide functionalities allow for diverse synthetic pathways.
- Synthesis of Novel Compounds : The compound is utilized in the synthesis of new derivatives that may possess enhanced biological activities or improved pharmacological profiles .
-
Chemical Reactions :
- The compound can undergo typical reactions associated with amides and halogenated compounds, such as nucleophilic substitutions and coupling reactions. These reactions require careful control of conditions to optimize yields and minimize side reactions.
Case Studies
- Antitumor Studies :
- Synthesis of Analog Compounds :
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, the phenylethynyl group may facilitate binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Trichloroacetamide Derivatives
- Target Compound: The phenylethynyl group provides a planar, aromatic extension, contrasting with substituents like pyrrole rings (e.g., 9d, 9e) or halogens (e.g., 5-iodo in 9e) in analogs from .
- Synthesis: Similar to compounds 9a–i (), the target compound could be synthesized via chloroacetylation of a substituted aniline precursor. However, the phenylethynyl group may require specialized coupling reactions (e.g., Sonogashira) for introduction .
Halogenated Acetamides
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Features a smaller halogen (F) and lacks the trichloromethyl group.
- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (): Contains multiple chlorine atoms and a hydroxyethyl group, increasing polarity but also toxicity risks. The phenylethynyl group in the target compound may reduce metabolic instability compared to this analog .
Physical and Spectral Properties
- The phenylethynyl group likely raises the melting point compared to 9g (67°C) due to increased rigidity, though lower than 9d (90°C) due to reduced halogen mass .
Biological Activity
2,2,2-Trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide, with the molecular formula C16H10Cl3NO, is a synthetic organic compound notable for its potential biological activities. This compound features a trichloromethyl group and a phenylethynyl group attached to an acetamide backbone, which may influence its interactions with biological systems.
The synthesis of this compound typically involves a Sonogashira coupling reaction followed by chlorination. The initial step combines 4-iodoacetophenone with phenylacetylene in the presence of a palladium catalyst, producing the intermediate 4-(2-phenylethynyl)acetophenone. This intermediate is then chlorinated using trichloromethyl chloroformate to yield the final product.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, forming reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. Additionally, the phenylethynyl group may facilitate binding to enzymes or receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies screening various chloroacetamides have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effects against Gram-negative bacteria like Escherichia coli and yeast species like Candida albicans. The presence of halogenated groups in the phenyl ring enhances lipophilicity, aiding in membrane permeability and thus increasing antimicrobial efficacy .
Anticancer Activity
Preliminary findings suggest potential anticancer properties for this compound. In vitro studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain to be fully elucidated; however, the reactive intermediates formed during metabolism may play a crucial role in these effects .
Case Studies
- Antimicrobial Screening : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. Compounds were tested against E. coli, S. aureus, MRSA, and C. albicans. Results indicated that halogenated derivatives were among the most active due to their favorable physicochemical properties .
- Anticancer Activity : In another study focusing on benzamide derivatives, compounds structurally related to this compound showed promising results as RET kinase inhibitors in cancer therapy. These compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2,2,2-Trifluoro-N-phenylacetamide | Similar structure with trifluoromethyl | Moderate against Gram-positive | Limited data available |
| N-Phenylacetamide | Lacks halogen groups | Minimal activity | Weak anticancer properties |
| 4-Phenylbut-3-yn-2-one | Contains phenylethynyl but no acetamide | Low activity | Potential anticancer effects |
This table illustrates the unique position of this compound due to its distinct functional groups which confer enhanced biological activities compared to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step process, starting with the functionalization of the phenyl ring. Key steps include:
- Nucleophilic substitution : Reaction of 4-(2-phenylethynyl)aniline with trichloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection : Use of aprotic solvents like dichloromethane or acetonitrile to enhance reaction efficiency .
- Catalyst optimization : Bases such as triethylamine or KCO are employed to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the acetamide backbone and substituent positions. Aromatic protons appear at δ 7.2–7.8 ppm, while the trichloromethyl group shows distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 386.95) and isotopic clustering due to chlorine atoms .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. How is the preliminary biological activity of this compound assessed in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .
- Cell viability screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
- Dose-response curves : Generate IC values to quantify potency, ensuring triplicate runs to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified phenylethynyl groups (e.g., electron-withdrawing/-donating substituents) to assess electronic effects on activity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. For example, the trichloromethyl group may enhance hydrophobic binding .
- In silico docking : Validate SAR hypotheses by docking analogs into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
Q. How should conflicting reports on biological activity (e.g., cytotoxicity vs. efficacy) be resolved?
Methodological Answer:
- Orthogonal assays : Cross-validate results using diverse methods (e.g., apoptosis via flow cytometry and caspase-3/7 luminescence assays) .
- Impurity analysis : Characterize batches via LC-MS to rule out byproducts (e.g., dechlorinated derivatives) affecting activity .
- Dose standardization : Re-test activity across a broader concentration range (0.1–200 μM) to identify non-linear responses .
Q. What role does hydrogen bonding play in the crystal structure, and how does it influence stability?
Methodological Answer:
- X-ray diffraction analysis : Resolve intermolecular interactions, such as N–H···O bonds between acetamide moieties (bond length ~2.8 Å) .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bonding density with thermal decomposition profiles (e.g., higher H-bonding delays melting points) .
- Solubility studies : Compare polymorphs (e.g., Form I vs. II) in polar/non-polar solvents to assess stability-activity trade-offs .
Q. What computational approaches are suitable for predicting metabolic pathways or toxicity?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to forecast cytochrome P450 metabolism, highlighting potential trichloromethyl group oxidation .
- Molecular dynamics (MD) simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to predict metabolite formation .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity risks based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
